molecular formula C13H12F3N3O4S B6122598 2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B6122598
M. Wt: 363.31 g/mol
InChI Key: OPSJQUIZVXZIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as TFB-TMPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in 2006 by a group of researchers from the University of California, San Diego, and has since been the subject of numerous studies exploring its synthesis, mechanism of action, and potential uses in various scientific fields.

Mechanism of Action

2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide works by binding to a specific site on ion channels, known as the voltage-sensing domain. This binding alters the conformation of the channel, leading to changes in its activity. The exact mechanism by which this compound modulates ion channel activity is still being studied, but it is thought to involve changes in the movement of charged particles across the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific ion channel it is interacting with. In some cases, this compound has been shown to increase the activity of ion channels, while in others it has been shown to decrease activity. These effects can have a wide range of implications for cellular function, including changes in neurotransmitter release, muscle contraction, and hormone secretion.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide for laboratory experiments is its selectivity for certain ion channels. This allows researchers to study the function of these channels in isolation, without interference from other channels or cellular processes. However, the use of this compound also has some limitations, including the potential for off-target effects and the need for specialized equipment and expertise to perform the experiments.

Future Directions

There are many potential future directions for research involving 2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide. One promising area is in the development of new therapeutics for neurological disorders, such as epilepsy and chronic pain, that involve dysfunction of ion channels. Another area of interest is in the study of the role of ion channels in cancer and other diseases, and the potential for this compound to be used as a diagnostic tool or therapeutic agent in these conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves a series of chemical reactions that begin with the reaction of 2,4,5-trimethoxybenzoyl chloride with sodium azide to form 2,4,5-trimethoxy-N-(azidomethyl)benzamide. This compound is then reacted with trifluoromethylthiocyanate to form this compound, the final product.

Scientific Research Applications

2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. One of the most promising areas of research involving this compound is in the study of ion channels, which are essential for the proper functioning of the nervous system. This compound has been shown to selectively modulate the activity of certain ion channels, making it a valuable tool for studying their function and potential therapeutic targets.

properties

IUPAC Name

2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O4S/c1-21-7-5-9(23-3)8(22-2)4-6(7)10(20)17-12-19-18-11(24-12)13(14,15)16/h4-5H,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSJQUIZVXZIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=NN=C(S2)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.